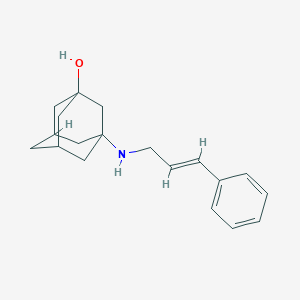![molecular formula C20H29NO3 B271949 1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B271949.png)
1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol, also known as BMY-14802, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a selective antagonist of the dopamine D2 receptor and has been studied for its effects on various physiological and biochemical processes.
Mechanism of Action
1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol works by blocking the dopamine D2 receptor, which is involved in several physiological and biochemical processes in the brain. By blocking this receptor, 1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol can increase the levels of dopamine in the brain, which can have therapeutic effects in certain conditions.
Biochemical and Physiological Effects
1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have several biochemical and physiological effects, including increasing the levels of dopamine in the brain, reducing the symptoms of Parkinson's disease, and reducing the positive symptoms of schizophrenia. It has also been studied for its potential to reduce drug addiction by blocking the rewarding effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has several advantages for use in lab experiments, including its selectivity for the dopamine D2 receptor and its ability to increase the levels of dopamine in the brain. However, it also has some limitations, including its potential side effects and the need for further research to fully understand its therapeutic potential.
Future Directions
There are several future directions for research on 1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol, including further studies on its potential therapeutic applications in Parkinson's disease, schizophrenia, and drug addiction. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more selective dopamine D2 receptor antagonists with fewer side effects for use in clinical settings.
Synthesis Methods
The synthesis of 1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromoaniline to form 4-(2-furyl)-N-(4-bromophenyl)aniline. This intermediate is then reacted with 3-butoxypropylamine to form 4-(5-{[(3-butoxypropyl)amino]methyl}-2-furyl)phenylamine. The final step involves the reduction of the nitro group to form 1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol.
Scientific Research Applications
1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, schizophrenia, and drug addiction. As a dopamine D2 receptor antagonist, it has been shown to reduce the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain. In schizophrenia, it has been studied for its ability to reduce the positive symptoms of the disease, such as hallucinations and delusions.
properties
Product Name |
1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol |
|---|---|
Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-[4-[5-[(3-butoxypropylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C20H29NO3/c1-3-4-13-23-14-5-12-21-15-19-10-11-20(24-19)18-8-6-17(7-9-18)16(2)22/h6-11,16,21-22H,3-5,12-15H2,1-2H3 |
InChI Key |
VSGPSWBNWMMAAD-UHFFFAOYSA-N |
SMILES |
CCCCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
Canonical SMILES |
CCCCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine](/img/structure/B271870.png)
![3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271871.png)
![2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B271872.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271890.png)